REACTION_CXSMILES
|
[CH2:1]=[O:2].[OH-].[Na+].[CH:5]1([CH:11]=[O:12])[CH2:10][CH2:9][CH:8]=[CH:7][CH2:6]1>O>[OH:12][CH2:11][C:5]1([CH2:1][OH:2])[CH2:10][CH2:9][CH:8]=[CH:7][CH2:6]1 |f:1.2|
|
Name
|
|
Quantity
|
633.3 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
1004 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
465.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1397 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
880.7 g
|
Type
|
reactant
|
Smiles
|
C1(CC=CCC1)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at that temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 5-liter volume four-necked flask provided with a stirrer
|
Type
|
ADDITION
|
Details
|
was charged
|
Type
|
ADDITION
|
Details
|
were dropwise added
|
Type
|
ADDITION
|
Details
|
After dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
the solution temperature was increased to 20° C
|
Type
|
CUSTOM
|
Details
|
the flask was immersed in a hot water bath
|
Type
|
STIRRING
|
Details
|
was further stirred at 55° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Next, the reaction mixture was cooled down to 15° C. in a water bath
|
Type
|
CUSTOM
|
Details
|
the precipitated solid was obtained by filtration
|
Type
|
CUSTOM
|
Details
|
The solid thus obtained
|
Type
|
WASH
|
Details
|
was washed with water
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1(CC=CCC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |